
2-Methoxy-3-(3-methoxypropoxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-3-(3-methoxypropoxy)pyridine is an organic compound with the molecular formula C10H15NO3 and a molecular weight of 197.23 g/mol It is a substituted pyridine derivative, characterized by the presence of methoxy and methoxypropoxy groups attached to the pyridine ring
Vorbereitungsmethoden
The synthesis of 2-Methoxy-3-(3-methoxypropoxy)pyridine can be achieved through several routes. One common method involves the reaction of 2,3-dimethyl-4-(methoxypropoxy)pyridine-N-oxide with trifluoromethanesulfonic acid and chloroacetic chloride under controlled conditions . The reaction proceeds through a series of steps, including acetylation, hydrolysis, and salt formation, to yield the desired product with high purity.
Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness. The use of solvents, temperature control, and purification techniques are crucial in ensuring the quality and consistency of the final product.
Analyse Chemischer Reaktionen
2-Methoxy-3-(3-methoxypropoxy)pyridine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or methoxypropoxy groups are replaced by other functional groups. Common reagents for these reactions include alkyl halides and strong bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-3-(3-methoxypropoxy)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: In medicinal chemistry, it is explored for its potential as a drug candidate.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications.
Wirkmechanismus
The mechanism of action of 2-Methoxy-3-(3-methoxypropoxy)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-Methoxy-3-(3-methoxypropoxy)pyridine can be compared with other similar compounds, such as:
2-Methoxypyridine: This compound has a simpler structure with only a methoxy group attached to the pyridine ring.
2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride: This compound has a chloromethyl group in addition to the methoxypropoxy group, making it more reactive and suitable for different chemical transformations.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy and methoxypropoxy groups makes it versatile for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H15NO3 |
|---|---|
Molekulargewicht |
197.23 g/mol |
IUPAC-Name |
2-methoxy-3-(3-methoxypropoxy)pyridine |
InChI |
InChI=1S/C10H15NO3/c1-12-7-4-8-14-9-5-3-6-11-10(9)13-2/h3,5-6H,4,7-8H2,1-2H3 |
InChI-Schlüssel |
MVXLNXHXQLYXCG-UHFFFAOYSA-N |
Kanonische SMILES |
COCCCOC1=C(N=CC=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


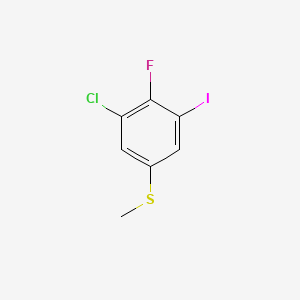
![(Benzo[d][1,3]dioxol-5-ylmethyl)chlorotriphenylphosphorane](/img/structure/B14028439.png)
![2-(((3aS,4R,6S,6aR)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol (2R,3R)-2,3-dihydroxysuccinate](/img/structure/B14028447.png)
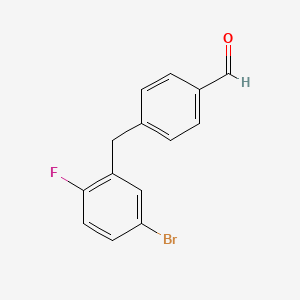
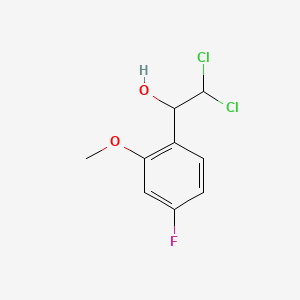

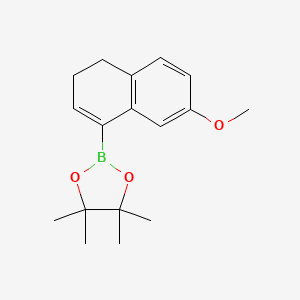
![4-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B14028469.png)
![Tert-butyl 7-(methylamino)-5-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B14028472.png)
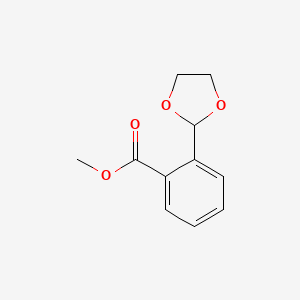
![(2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B14028482.png)
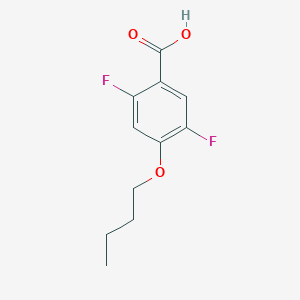
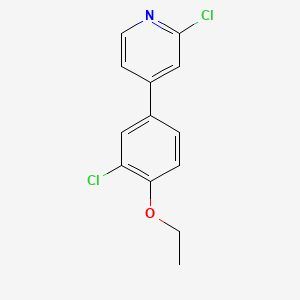
![(3aR,6aS)-ethyl 1-benzyloctahydrocyclopenta[b]pyrrole-3a-carboxylate](/img/structure/B14028520.png)
